molecular formula C22H27N5O3 B11009679 N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11009679
M. Wt: 409.5 g/mol
InChI Key: OHLDPWDJPBTCKH-UHFFFAOYSA-N
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Description

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core linked to a cycloheptapyridazine ring, making it a unique structure with interesting chemical properties.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C22H27N5O3/c1-30-12-11-26-19-10-6-5-9-18(19)24-20(26)14-23-21(28)15-27-22(29)13-16-7-3-2-4-8-17(16)25-27/h5-6,9-10,13H,2-4,7-8,11-12,14-15H2,1H3,(H,23,28)

InChI Key

OHLDPWDJPBTCKH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

Preparation Methods

Benzimidazole Ring Formation

O-phenylenediamine reacts with glycolic acid under acidic conditions (e.g., HCl, 120°C) to yield 1H-benzimidazole-2-carbaldehyde. This method avoids harsh reagents, achieving 85–90% yields. Microwave-assisted condensation with iso-nicotinic acid derivatives has also been reported to enhance reaction efficiency.

N-Alkylation with 2-Methoxyethyl Mesylate

The nitrogen at position 1 of benzimidazole undergoes alkylation using 2-methoxyethyl mesylate. A novel eco-friendly protocol utilizes 0.5% NaOH in aqueous medium at 50–60°C, achieving >99% conversion without column chromatography. This method surpasses traditional approaches using alkyl halides and phase-transfer catalysts.

Key Reaction Parameters

StepReagentConditionsYield
Ring formationGlycolic acidHCl, 120°C, 6h88%
N-Alkylation2-Methoxyethyl mesylate0.5% NaOH, 50°C, 3h99%

Preparation of 2-(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-Cyclohepta[c]Pyridazin-2-yl)Acetic Acid

The cyclohepta[c]pyridazinone fragment is synthesized through a cyclocondensation strategy:

Cycloheptane Ring Formation

Cycloheptanone is treated with ethyl glyoxylate in the presence of ammonium acetate, forming a bicyclic diketone intermediate. This step requires strict temperature control (0–5°C) to prevent ring contraction.

Pyridazinone Ring Closure

The diketone reacts with hydrazine hydrate in ethanol under reflux, inducing cyclization to yield 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine. Subsequent bromination at position 2 introduces a reactive site for acetic acid side chain attachment.

Acetic Acid Side Chain Installation

A nucleophilic substitution reaction substitutes the bromine atom with a cyano group using potassium cyanide, followed by hydrolysis to the carboxylic acid. Alternative routes employ Heck coupling with acrylic acid derivatives.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 3.82 (t, J = 6.5 Hz, 2H, CH₂), 2.90–2.45 (m, 8H, cycloheptane CH₂)

  • MS (ESI) : m/z 237.1 [M+H]⁺

Amide Coupling and Final Assembly

The benzimidazole and pyridazinone fragments are connected via amide bond formation:

Activation of Carboxylic Acid

2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

Nucleophilic Substitution at Benzimidazole Methyl Group

The aldehyde group in 1-(2-methoxyethyl)-1H-benzimidazole-2-carbaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, generating the primary amine. This intermediate reacts with the activated acetic acid derivative to form the target acetamide.

Optimized Coupling Conditions

ParameterValue
SolventAnhydrous DMF
Temperature0°C → rt
Reaction Time12h
Yield72%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 4H, benzimidazole), 4.62 (s, 2H, CH₂N), 3.78 (t, J = 5.8 Hz, 2H, OCH₂), 3.45 (s, 3H, OCH₃), 3.02–2.34 (m, 10H, cycloheptane + CH₂CO)

  • HRMS : m/z 482.2148 [M+H]⁺ (calc. 482.2151)

Challenges and Optimization Considerations

Regioselectivity in N-Alkylation

Competitive alkylation at benzimidazole N1 versus N3 positions is mitigated using bulky mesylate reagents. DFT calculations suggest N1 preference due to lower activation energy (ΔG‡ = 28.5 kJ/mol vs. 34.7 kJ/mol for N3).

Pyridazinone Ring Stability

The cyclohepta[c]pyridazinone ring undergoes acid-catalyzed decomposition above pH 4.0. Neutral reaction conditions (pH 6.5–7.5) during coupling prevent degradation.

Amide Bond Racemization

Coupling at temperatures exceeding 25°C induces partial racemization (up to 18% R,S isomer). Maintaining reactions at 0–5°C suppresses this side reaction.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or cycloheptapyridazine rings using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide exhibit notable anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. It has been suggested that benzimidazole derivatives can modulate pathways leading to apoptosis in cancer cells .
  • Efficacy Studies : In vitro studies demonstrate significant cytotoxicity against various cancer cell lines. For example, related benzimidazole compounds have shown IC50 values ranging from 6.26 to 20.46 µM in different assay formats .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties:

  • Inhibition of Bacterial Growth : Similar benzimidazole derivatives have been evaluated for their ability to inhibit bacterial growth against both Gram-positive and Gram-negative bacteria. These studies indicate promising results in terms of antibacterial efficacy.

Antitubercular Activity

Recent studies have examined the antitubercular activity of related compounds:

  • In Vitro Evaluation : Compounds structurally analogous to this compound have been tested against Mycobacterium tuberculosis, showing significant inhibitory effects on vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase .

Summary of Research Findings

ApplicationMechanism of ActionEfficacy/Results
AnticancerInhibition of cell proliferation and apoptosisCytotoxicity with IC50 values 6.26 - 20.46 µM
AntimicrobialInhibition of bacterial growthEffective against Gram-positive and Gram-negative bacteria
AntitubercularInhibition of mycobacterial enzymesSignificant activity against Mycobacterium tuberculosis

Case Studies

  • Anticancer Studies : A series of benzimidazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the benzimidazole core significantly enhanced anticancer activity.
  • Antimicrobial Evaluation : A study focused on the synthesis of N-substituted acetamides derived from benzimidazole showed promising antimicrobial activity against multiple bacterial strains.

Mechanism of Action

The mechanism of action of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, potentially inhibiting their function. The cycloheptapyridazine ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
  • **N-{[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Uniqueness

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Biological Activity

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that combines a benzimidazole structure with a cycloheptapyridazine moiety. This unique structural combination suggests potential for diverse biological activities. This article reviews the current understanding of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a benzimidazole ring and a cycloheptapyridazine component, which contribute to its pharmacological properties. The methoxyethyl side chain enhances lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Property Value
Molecular FormulaC24H26N4O3
Molecular Weight418.5 g/mol
CAS Number1574288-96-2
StructureStructure

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Anticancer Activity : The benzimidazole derivatives are known for their anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : Benzimidazole derivatives often display antimicrobial properties. Studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, similar to other benzimidazole-based compounds .
  • Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, which is crucial in various therapeutic applications. For instance, it may interact with specific enzymes involved in metabolic pathways or disease processes .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • Binding to Receptors : Similar compounds have been shown to bind to various receptors and enzymes, leading to inhibition or modulation of their activity .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases or other pro-apoptotic factors .

Case Studies

Recent literature highlights several case studies relevant to the biological activity of benzimidazole derivatives:

  • Anticancer Studies : A study demonstrated that a related benzimidazole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Antimicrobial Activity : Another study compared the antimicrobial efficacy of various benzimidazole derivatives against common pathogens. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics .
  • Enzyme Inhibition : Research focused on the inhibition of specific enzymes (e.g., kinases) by benzimidazole derivatives showed promising results in modulating signaling pathways involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and what critical reaction conditions must be controlled?

  • Methodology : The synthesis of structurally analogous benzimidazole-acetamide hybrids typically involves multi-step reactions. For example:

  • Step 1 : Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions .
  • Step 2 : Alkylation of the benzimidazole nitrogen using 2-methoxyethyl halides, requiring controlled temperatures (60–80°C) and solvents like DMF .
  • Step 3 : Coupling the functionalized benzimidazole with the cycloheptapyridazinone-acetamide moiety via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in dichloromethane .
  • Key Conditions : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm substituent connectivity (e.g., methoxyethyl group at N1 of benzimidazole, cycloheptapyridazinone integration) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) .
    • Table : Common Characterization Techniques
TechniquePurposeExample Parameters
NMRStructural confirmation500 MHz, CDCl3/DMSO-d6
HPLCPurity assessmentC18 column, 70:30 ACN/H2O
HRMSMolecular weightESI+, resolution 30,000

Q. What are the primary challenges in scaling up the synthesis of this compound?

  • Methodology : Scaling issues often arise from:

  • Intermediate Instability : The cycloheptapyridazinone moiety may degrade under prolonged heating; optimize reaction times using flow chemistry .
  • Solvent Compatibility : Replace high-boiling solvents (e.g., DMF) with alternatives like THF to simplify purification .
  • Byproduct Formation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

  • Methodology :

  • Dose-Response Analysis : Perform IC50/EC50 assays in triplicate to rule out false positives/negatives .
  • Target Selectivity Profiling : Use kinase or receptor panels to identify off-target effects (e.g., cross-reactivity with GPCRs) .
  • Solubility Adjustments : Test activity in varying media (e.g., PBS with 0.1% Tween-80) to address false negatives due to aggregation .

Q. What computational strategies are effective for predicting the compound’s binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., benzimidazole-binding enzymes) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • QSAR Modeling : Corlate substituent electronegativity (e.g., methoxyethyl group) with activity using Gaussian-based descriptors .

Q. How can reaction yields be optimized for the critical acetamide coupling step?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (40–100°C), solvent (DMF vs. DCM), and catalyst (EDCI vs. DCC) to identify optimal conditions .
  • In Situ Monitoring : Use ReactIR to track acyl intermediate formation and adjust reagent stoichiometry dynamically .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate coupling rates .

Q. What strategies are recommended for elucidating the mechanism of action in cellular models?

  • Methodology :

  • Gene Knockdown : Use siRNA targeting putative receptors (e.g., tyrosine kinases) to confirm pathway involvement .
  • Metabolomic Profiling : Apply LC-MS to identify changes in ATP/NAD+ levels, linking activity to mitochondrial function .
  • Fluorescent Probes : Synthesize a BODIPY-labeled derivative for live-cell imaging of target engagement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Methodology :

  • Standardized Protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method at 25°C) .
  • Polymorph Screening : Use XRPD to identify crystalline forms with varying solubility profiles .
  • Co-Solvent Systems : Test DMSO/PEG-400 mixtures to mimic physiological conditions .

Notes

  • Avoid commercial databases (e.g., BenchChem) and prioritize peer-reviewed protocols .
  • Structural analogs (e.g., pyridazinone-containing compounds) provide useful benchmarks for troubleshooting .

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